Hepta-1,6-dien-4-ol
Overview
Description
Hepta-1,6-dien-4-ol is an organic compound with the molecular formula C7H12O. It is a monoterpene alcohol, characterized by the presence of two double bonds and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hepta-1,6-dien-4-ol can be synthesized through various methods. One common method involves the reaction of 3-butenal with allylmagnesium bromide. This reaction proceeds under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes. These processes ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Hepta-1,6-dien-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptadienal or heptadienone.
Reduction: Formation of heptanol.
Substitution: Formation of various substituted heptadienes.
Scientific Research Applications
Hepta-1,6-dien-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Hepta-1,6-dien-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in addition reactions, altering the chemical environment of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Pentadien-3-ol
- 4-Hexen-1-ol
- 1,6-Heptadiyne
- 4-Pentyn-1-ol
Uniqueness
Hepta-1,6-dien-4-ol is unique due to its specific structure, which includes two double bonds and a hydroxyl group. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
hepta-1,6-dien-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGFOWQYZKTZTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870999 | |
Record name | Hepta-1,6-dien-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870999 | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,6-Heptadien-4-ol | |
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CAS No. |
2883-45-6 | |
Record name | 1,6-Heptadien-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2883-45-6 | |
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Record name | Hepta-1,6-dien-4-ol | |
Source | ChemIDplus | |
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Record name | 1,6-HEPTADIEN-4-OL | |
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Record name | Hepta-1,6-dien-4-ol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hepta-1,6-dien-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.857 | |
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Record name | Hepta-1,6-dien-4-ol | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry in the cyclization of 1,6-heptadien-4-ol derivatives?
A: Research has shown that free radical additions to 1,6-heptadien-4-ol substituted with nucleic acid bases lead to a stereospecific cyclization. [] This reaction exclusively forms a single diastereomer where all substituents on the newly formed five-membered ring are in the cis configuration. This stereospecificity is crucial for controlling the structure and properties of the resulting cyclic compounds, which are important intermediates in organic synthesis and polymer chemistry.
Q2: How can 1,6-heptadien-4-ol be utilized in polymer synthesis?
A: 1,6-Heptadien-4-ol plays a crucial role in synthesizing polymers with unique properties. For example, it can be copolymerized with sulfur dioxide (SO2) via a free radical mechanism. [] This reaction yields polymers containing repeating cis-linked five-membered rings. Interestingly, the stereochemistry of the substituents on these rings can vary depending on the specific base attached to the heptadiene moiety. This highlights the potential for tailoring polymer properties by modifying the 1,6-heptadien-4-ol derivative used in the polymerization.
Q3: Are there alternative polymerization methods using 1,6-heptadien-4-ol derivatives?
A: Beyond free radical polymerization, 1,6-heptadien-4-ol esters readily react with hexafluoroacetone azine. [] This reaction produces polymers with 4,4,8,8-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octan-2,6-diyl units linked by trimethylene chains containing acyloxy side groups. These side groups enhance the polymer's solubility in common solvents, while the presence of the bicyclic units introduces rigidity and potentially influences the polymer's thermal properties.
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